[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Catalog No.
S3550145
CAS No.
359803-53-5
M.F
C28H37ClNPPd
M. Wt
560.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicy...

CAS Number

359803-53-5

Product Name

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Molecular Formula

C28H37ClNPPd

Molecular Weight

560.4 g/mol

InChI

InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1

InChI Key

JZMMCQBNMQSWGC-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Isomeric SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+]
  • Buchwald-Hartwig amination

    This reaction constructs carbon-nitrogen bonds between an aryl halide (molecule with an aromatic ring and a halogen) and an amine. The 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex acts as a catalyst, enabling the reaction to proceed under milder conditions and with higher yields. Source: Buchwald, S. L., & Hartwig, J. F. (1995). Palladium-catalyzed amination of aryl halides: a new method for the synthesis of arylamines. Journal of the American Chemical Society, 117(36), 12000-12001:

  • Suzuki-Miyaura coupling

    This reaction forms a carbon-carbon bond between a boronic acid and an organic halide (molecule with a carbon-halogen bond). The 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex again serves as a catalyst, facilitating the reaction at lower temperatures and offering improved product selectivity. Source: Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of cis-1,4-dienes by the palladium-catalyzed coupling of alkenylboranes with 1-halo-1-alkenes. Journal of the American Chemical Society, 101(3), 793-795

  • Stille coupling

    This reaction creates a carbon-carbon bond between an organotin reagent and an organic halide. While less common compared to Buchwald-Hartwig and Suzuki-Miyaura couplings, the 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex can also be employed as a catalyst in certain Stille coupling reactions. Source: Farina, V., Krishnamurthy, V., & Jobanputra, S. (1993). Stille coupling of functionalized aryl iodides and bromides with trialkyltin reagents. Tetrahedron Letters, 34(13), 2075-2078)

The versatility of 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex extends beyond these three examples. It can also be used in other cross-coupling reactions like Sonogashira coupling (formation of carbon-carbon bonds with alkynes), Negishi coupling (coupling with organozinc reagents), Hiyama coupling (coupling with organosilanes), and Heck reactions (coupling between alkenes and aryl/vinyl halides). Source: Sigma-Aldrich product information on 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex:

The compound [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is a complex organometallic compound that incorporates a phosphane ligand coordinated to a chloropalladium center. The bicyclic structure of the bicyclo[2.2.1]heptanyl moiety contributes to its unique three-dimensional conformation, which is significant in catalysis and organic synthesis.

The molecular formula can be broken down as follows:

  • Bicyclo[2.2.1]heptanyl: A bicyclic hydrocarbon structure that consists of two fused cyclopropane rings.
  • Phosphane: A phosphorus-containing ligand that plays a crucial role in coordination chemistry.
  • Chloropalladium(1+): A palladium complex that is often used as a catalyst in various organic reactions.
  • N,N-dimethyl-2-phenylaniline: An aromatic amine that can act as a stabilizing agent or ligand within the compound.

This compound is primarily utilized in catalytic reactions, particularly in cross-coupling processes such as:

  • Suzuki Coupling: Involves the coupling of boronic acids with aryl halides, facilitated by the palladium catalyst.
  • Heck Reaction: The palladium complex can also catalyze the coupling of alkenes with aryl halides to form substituted alkenes.

The presence of the phosphane ligand enhances the reactivity and selectivity of the palladium catalyst, allowing for more efficient transformations under milder conditions.

While specific biological activity data for this compound may be limited, similar organometallic compounds have been studied for their potential:

  • Anticancer Properties: Some palladium complexes exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: Organophosphorus compounds have shown promise in antimicrobial applications.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline typically involves:

  • Formation of Bicyclo[2.2.1]heptane Derivatives: Starting materials may include cyclopropyl derivatives or other precursors that undergo ring closure reactions.
  • Phosphane Coordination: Phosphorus compounds are reacted with the bicyclic structure to form the phosphane ligand.
  • Palladium Complexation: The phosphane-ligated bicyclic compound is treated with palladium salts (e.g., palladium chloride) under controlled conditions to form the final chloropalladium complex.
  • Addition of N,N-dimethyl-2-phenylaniline: This aromatic amine is incorporated into the reaction mixture to stabilize the palladium complex.

This compound has potential applications in:

  • Catalysis: As a catalyst in various organic transformations, particularly in cross-coupling reactions.
  • Material Science: Its unique structural properties could be explored in developing new materials or polymers.
  • Pharmaceutical Chemistry: The ability to facilitate complex organic syntheses makes it valuable in drug discovery and development.

Studies on interaction mechanisms involving this compound would focus on:

  • Ligand Exchange Reactions: Understanding how the phosphane ligand interacts with substrates and other ligands during catalytic cycles.
  • Reactivity Profiles: Investigating how structural variations affect catalytic efficiency and selectivity.

Experimental studies using techniques such as NMR spectroscopy and mass spectrometry can provide insights into these interactions.

Several compounds share structural features with [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline:

Compound NameStructureKey Features
Bicyclo[3.3.0]octaneC8H14Larger bicyclic structure; used in polymer synthesis
7-Methylbicyclo[2.2.1]heptanC10H16Similar bicyclic framework; potential applications in fragrances
Dichloro(norbornadiene)palladium(II)C7H8Cl2PdAnother palladium complex; used extensively in catalysis

These compounds highlight the diversity within bicyclic structures and their utility in coordination chemistry, yet each possesses unique properties and reactivity profiles that distinguish them from one another.

Hydrogen Bond Acceptor Count

2

Exact Mass

559.13870 g/mol

Monoisotopic Mass

559.13870 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-04-15

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